molecular formula C8H8FIO B3059437 1-Ethoxy-2-fluoro-4-iodobenzene CAS No. 1208075-88-0

1-Ethoxy-2-fluoro-4-iodobenzene

Cat. No.: B3059437
CAS No.: 1208075-88-0
M. Wt: 266.05
InChI Key: ZVEWRJKZCLDJMI-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-iodobenzene is a useful research compound. Its molecular formula is C8H8FIO and its molecular weight is 266.05. The purity is usually 95%.
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Properties

IUPAC Name

1-ethoxy-2-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEWRJKZCLDJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304940
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
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Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-88-0
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208075-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Cornerstone of Complex Synthesis: Functionalized Aryl Halides

Functionalized aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring that also bears other functional groups. These molecules are of paramount importance in chemical synthesis due to their capacity to participate in a variety of reactions, most notably metal-catalyzed cross-coupling reactions. researchgate.net The development of these reactions has revolutionized the way chemists approach the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov

The reactivity of an aryl halide is influenced by the nature of the halogen and the other substituents on the aromatic ring. This allows for selective transformations, where one halogen can be reacted while another remains intact for subsequent modifications. This differential reactivity is a powerful tool in the hands of a synthetic chemist, enabling the stepwise and controlled construction of intricate molecules.

Methodological advancements in this area continue to expand the scope and utility of functionalized aryl halides. researchgate.net The development of new ligands and catalyst systems has made cross-coupling reactions more efficient, robust, and tolerant of a wider range of functional groups. nih.gov These advancements have not only simplified the synthesis of existing molecules but have also opened the door to the creation of novel compounds with unique properties and functions.

Table 1: Key Cross-Coupling Reactions Involving Aryl Halides

Reaction NameDescriptionTypical Catalyst
Suzuki-Miyaura CouplingCouples an aryl halide with an organoboron compound.Palladium-based catalysts. researchgate.net
Heck-Mizoroki ReactionForms a substituted alkene from an aryl halide and an alkene.Palladium-based catalysts.
Sonogashira CouplingJoins an aryl halide with a terminal alkyne.Palladium and copper co-catalysis.
Buchwald-Hartwig AminationForms a carbon-nitrogen bond between an aryl halide and an amine. nih.govPalladium-based catalysts. nih.govnih.gov
Stille CouplingReacts an aryl halide with an organotin compound.Palladium-based catalysts.

Precision in Synthesis: the Role of Substituted Fluoroiodobenzenes

Established Synthetic Routes and Precursor Utilization

The construction of this compound typically relies on a multi-step synthetic sequence, starting from readily available precursors. The two primary retrosynthetic disconnections involve the formation of the ether linkage and the introduction of the iodine atom. Key precursors for these routes include 2-fluoro-4-iodophenol (B1315855) and 1-ethoxy-2-fluorobenzene.

Multi-step Organic Transformations

A common strategy to synthesize this compound involves a sequence of reactions, often starting from an aniline (B41778) derivative. For instance, a plausible route begins with 2-fluoro-4-iodoaniline. This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced. While direct conversion to the ethoxy group is challenging, a more common approach is the conversion of the aniline to a phenol, which can then be etherified.

Another viable multi-step approach starts with a different halogenated precursor, such as 4-bromo-2-fluoroaniline. This compound can be converted to 1-bromo-2-fluoro-4-iodobenzene (B160889) through a diazotization reaction followed by iodination. organic-chemistry.orggoogle.com The bromo-intermediate can then undergo a nucleophilic substitution with sodium ethoxide, although this requires specific catalytic conditions to selectively replace the bromine over the iodine. A more controlled approach would be to first introduce the ethoxy group via an Ullmann condensation or a Buchwald-Hartwig amination followed by hydrolysis, and then perform a halogen exchange or a directed iodination.

A patent for a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a one-pot diazotization and iodination method starting from 4-bromo-3-chloro-2-fluoroaniline. edubirdie.comgoogle.com This suggests that a similar one-pot approach could be feasible for synthesizing iodo-derivatives from corresponding anilines, potentially streamlining the process by reducing the number of intermediate isolation steps.

Regioselective Iodination and Halogenation Strategies

The introduction of iodine at the C-4 position of an ethoxy-fluorobenzene precursor must be highly regioselective to avoid the formation of unwanted isomers. The directing effects of the ethoxy and fluoro substituents are crucial in this step. The ethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but is less activating. In 1-ethoxy-2-fluorobenzene, the positions para to the ethoxy group (C-4) and ortho to the ethoxy group (C-6) are activated. The position ortho to the fluorine (C-3) is also activated. The steric hindrance from the adjacent ethoxy group can influence the site of iodination.

Common iodinating agents for such transformations include N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org This method is known for its mild conditions and high yields for the iodination of various substituted aromatic compounds. organic-chemistry.org The use of iron(III) triflimide as a powerful Lewis acid catalyst can also activate NIS for the efficient iodination of arenes under mild conditions.

The table below summarizes potential reagents for the regioselective iodination of 1-ethoxy-2-fluorobenzene.

Reagent SystemCatalystExpected RegioselectivityReference
N-Iodosuccinimide (NIS)Trifluoroacetic acidHigh para-selectivity organic-chemistry.org
Iodine / Silver Sulfate-Para-selectivity favored
N-Iodosuccinimide (NIS)Iron(III) triflimideHigh para-selectivity

Etherification Approaches for Ethoxy Group Introduction

The formation of the ether bond is a critical step, which is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This reaction involves the deprotonation of a phenol, in this case, 2-fluoro-4-iodophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). masterorganicchemistry.comwikipedia.org

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. edubirdie.com The choice of base is important; strong bases like NaH ensure complete deprotonation of the phenol, driving the reaction to completion. youtube.com

The table below outlines typical conditions for the Williamson ether synthesis of 2-fluoro-4-iodophenol.

Ethylating AgentBaseSolventTemperatureReference
Ethyl iodideSodium hydride (NaH)Tetrahydrofuran (THF)Room Temperature to Reflux masterorganicchemistry.comyoutube.com
Ethyl bromidePotassium carbonate (K₂CO₃)Dimethylformamide (DMF)Room Temperature to 80 °C edubirdie.com
Diethyl sulfateSodium hydroxide (B78521) (NaOH)Water/Organic BiphasicRoom Temperature

Green Chemistry Approaches in the Synthesis of Aryl Halides

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This is particularly relevant for the synthesis of aryl halides, which often involves hazardous reagents and solvents.

Solvent-Free Methods and Environmentally Benign Conditions

Solvent-free reactions, or those conducted in green solvents like water, are a cornerstone of green chemistry. For the synthesis of aryl ethers, metal-free arylation of alcohols using diaryliodonium salts in water has been reported as an environmentally friendly alternative. organic-chemistry.org This method avoids the use of traditional organic solvents and often proceeds under mild conditions.

Microwave-assisted organic synthesis is another technique that aligns with green chemistry principles by reducing reaction times and often improving yields, sometimes in the absence of a solvent. While a specific microwave-assisted synthesis for this compound has not been detailed, the general success of this technique for etherification and halogenation reactions suggests its potential applicability.

Sustainable Catalysis in Aryl Halide Synthesis

The use of sustainable and non-toxic catalysts is a key area of green chemistry research. For aryl halide synthesis, there is a move away from stoichiometric reagents and heavy metal catalysts. Iodine itself can act as an environmentally friendly and relatively inexpensive catalyst in numerous oxidative transformations. Current time information in Bangalore, IN.

Furthermore, the development of transition-metal-free cross-coupling reactions provides a greener alternative to traditional palladium- or copper-catalyzed methods. These reactions can be promoted by light (photoredox catalysis) or by using organic catalysts, reducing the reliance on precious and often toxic metals. The use of diaryliodonium salts as arylating agents under metal-free conditions for the synthesis of alkyl aryl ethers is a promising green approach. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Ethoxy 2 Fluoro 4 Iodobenzene

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The iodine atom of 1-Ethoxy-2-fluoro-4-iodobenzene serves as a versatile handle for such transformations, primarily through oxidative addition to a low-valent metal center.

Palladium complexes are renowned for their ability to catalyze a wide array of cross-coupling reactions. clockss.org The carbon-iodine bond in this compound is the most labile site for oxidative addition to a Palladium(0) center, initiating the catalytic cycle for various coupling processes.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. However, the reactivity of this compound in this reaction has been met with challenges under certain conditions. In a documented attempt to synthesize a complex indazole derivative, the Suzuki-Miyaura coupling of this compound did not yield the expected product. uni-saarland.de Instead, the reaction resulted in the observation of dehalogenated starting material, indicating that competitive side reactions or catalyst deactivation pathways may dominate under these specific conditions. uni-saarland.de

Table 1: Attempted Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalystBaseSolventTemperature (°C)Outcome
Indazole-boronic acid pinacol (B44631) esterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDehalogenation of starting material; No desired product observed. uni-saarland.de

This finding suggests that the electronic and steric properties imparted by the ortho-fluoro and ethoxy groups may complicate the desired catalytic cycle, potentially hindering the transmetalation step or promoting undesired reductive dehalogenation.

The Sonogashira coupling reaction, which forges a bond between an aryl halide and a terminal alkyne, is a fundamental tool for the synthesis of arylalkynes. Despite the general utility of this reaction, specific studies detailing the successful Sonogashira coupling of this compound were not identified in the reviewed literature. The successful coupling would depend on the selection of an appropriate palladium catalyst, a copper(I) co-catalyst, and a suitable base to facilitate the formation of the key copper acetylide intermediate and its subsequent transmetalation to the palladium center.

The Heck reaction provides a method for the olefination of aryl halides. While specific, optimized Heck reactions involving this compound as the primary substrate are not extensively detailed, related research provides evidence for its potential reactivity. In studies focused on other coupling reactions, the formation of Heck-type products has been observed as a competing pathway. uni-saarland.de This indicates that the oxidative addition of this compound to a palladium(0) catalyst can be followed by migratory insertion of an alkene and subsequent β-hydride elimination, which are the key steps of the Heck catalytic cycle. uni-saarland.de

The Buchwald-Hartwig amination is a vital palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines. A thorough review of available research did not yield specific examples or protocols for the Buchwald-Hartwig amination of this compound. The successful application of this reaction would require careful optimization of the palladium precursor, the phosphine (B1218219) ligand, and the base to overcome the potential steric hindrance from the ortho-substituents and to facilitate the crucial reductive elimination step that forms the C-N bond.

Ruthenium-catalyzed reactions, particularly those involving C-H activation and functionalization, have emerged as powerful alternatives and complements to palladium-catalyzed cross-couplings. rsc.org These methods offer the potential for more atom-economical syntheses by directly functionalizing carbon-hydrogen bonds. However, based on the surveyed scientific literature, there are no specific reports on the use of this compound as a substrate in ruthenium-catalyzed C-H arylation or other functionalization reactions. Such investigations would be a novel area of research, exploring the directing group potential of the ethoxy or fluoro substituents and the reactivity of the C-I bond under ruthenium catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Hypervalent Iodine Chemistry and Aryliodonium Salt Formation

Hypervalent iodine compounds are valuable reagents in organic synthesis due to their oxidizing properties and ability to act as electrophilic sources of various functional groups. princeton.edutcichemicals.comorganic-chemistry.org Aryl iodides, including this compound, serve as precursors to hypervalent iodine species, most notably diaryliodonium salts. nih.govbeilstein-journals.orgdiva-portal.org

Diaryliodonium salts are characterized by a trivalent iodine atom bonded to two aryl groups and associated with a counteranion. princeton.edudiva-portal.org These salts are effective arylating agents for a wide range of nucleophiles. The formation of diaryliodonium salts from aryl iodides typically involves oxidation of the iodine atom in the presence of a suitable acid and an arene. beilstein-journals.orgdiva-portal.orgchemrxiv.org

Phenyliodine diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a common hypervalent iodine(III) reagent used as an oxidant and in the preparation of other hypervalent iodine compounds. arkat-usa.orgorganic-chemistry.orgwikipedia.orgmdpi.comseemafinechem.com While direct reactions of this compound with PIDA are not explicitly described, the general reactivity of PIDA provides insights into its potential applications. PIDA can be used in combination with a Lewis acid to promote various transformations. organic-chemistry.org

A key application of reagents like PIDA is in the synthesis of diaryliodonium salts. The reaction of an aryl iodide with an arene in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and a strong acid like trifluoromethanesulfonic acid (TfOH) is a common method for preparing diaryliodonium triflates. nih.govdiva-portal.org The aryl iodide is first oxidized to a reactive iodine(III) species, which then undergoes electrophilic attack by the arene to form the diaryliodonium salt. diva-portal.orgchemrxiv.org The electronic nature of both the aryl iodide and the arene influences the efficiency of this reaction. beilstein-journals.org

The table below shows representative conditions for the synthesis of diaryliodonium salts from aryl iodides.

Aryl IodideAreneOxidantAcidProductYield (%)
Iodobenzene (B50100)TolueneOxoneH₂SO₄(4-Tolyl)phenyliodonium bromide85
3-TrifluoromethyliodobenzeneMesityleneOxoneH₂SO₄(Mesityl)(3-(trifluoromethyl)phenyl)iodonium bromide82
4-BromoiodobenzeneAnisoleOxoneH₂SO₄(4-Methoxyphenyl)(4-bromophenyl)iodonium bromide65

Data compiled from a study on the synthesis of diaryliodonium bromides. beilstein-journals.org

Diaryliodonium salts are excellent electrophiles and can undergo nucleophilic aromatic substitution (SNAr) reactions. diva-portal.org In these reactions, a nucleophile attacks one of the aromatic rings attached to the iodine atom, leading to the displacement of the iodonio group. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the substituents on the aromatic rings. Generally, the nucleophile preferentially attacks the more electron-deficient aryl ring. scripps.edu

For a diaryliodonium salt derived from this compound, the presence of the fluorine atom, an electron-withdrawing group, would likely direct nucleophilic attack to the carbon atom to which it is attached. diva-portal.org The reaction proceeds through a Meisenheimer-type intermediate. diva-portal.org The utility of this pathway is demonstrated in the functionalization of aromatic rings with various nucleophiles, including alcohols, amines, and thiols.

Exploration of Radical Mechanisms in Functionalization Reactions

Radical reactions offer alternative pathways for the functionalization of organic molecules, often with complementary reactivity to ionic processes. nih.govresearchgate.net The involvement of radical intermediates in reactions of aryl halides and hypervalent iodine compounds has been increasingly recognized. organic-chemistry.orgnih.gov

Single-electron transfer (SET) is a key process for initiating radical reactions. nih.govresearchgate.net In the context of hypervalent iodine chemistry, reagents like o-iodoxybenzoic acid (IBX) have been shown to initiate reactions through an SET mechanism, forming a radical cation from the substrate. nih.gov Similarly, the reaction of alkenes with N-iodosuccinimide (NIS) can proceed via an SET process, forming an electron-donor-acceptor (EDA) complex. researchgate.net

While specific studies on radical mechanisms involving this compound are not available in the provided search results, it is plausible that this compound could participate in radical reactions under appropriate conditions. For example, in copper-catalyzed reactions, the formation of an aryl radical via an SET process from a copper(I) species to the aryl iodide could be a potential mechanistic pathway. mdpi.com The exploration of such radical pathways could open up new avenues for the functionalization of this compound.

Application of 1 Ethoxy 2 Fluoro 4 Iodobenzene As a Key Synthetic Building Block

Construction of Complex Organic Architectures

The presence of an iodine atom on the aromatic ring of 1-Ethoxy-2-fluoro-4-iodobenzene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex organic molecules. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the C-I bond, often facilitating the oxidative addition step in the catalytic cycle.

Key coupling reactions that utilize this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester. It is a widely used method for the formation of biaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules. The reaction of this compound with various arylboronic acids can introduce a wide range of substituents at the 4-position.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a straightforward route to arylethynes. researchgate.net These products are important intermediates in the synthesis of conjugated polymers, natural products, and other complex organic systems. scielo.org.mxrsc.orgcsic.esorgsyn.org The ethoxy and fluoro substituents on the this compound ring can modulate the electronic properties of the resulting arylethyne.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond. This method is particularly useful for the synthesis of substituted styrenes and other vinylarenes, which are versatile intermediates in organic synthesis.

The table below summarizes the general conditions for these key coupling reactions, illustrating the versatility of aryl iodides like this compound in constructing complex organic architectures.

Reaction Coupling Partner Catalyst Base Solvent Typical Temperature
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Toluene, Dioxane, or DMF/H₂O80-120 °C
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHTHF, DMF, or TolueneRoom Temperature to 80 °C
HeckAlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-140 °C

Role in the Synthesis of Advanced Functional Materials

The unique electronic properties conferred by the ethoxy and fluorine substituents make this compound a valuable precursor for advanced functional materials. The fluorine atom, with its high electronegativity and small size, can significantly influence the intermolecular interactions, thermal stability, and electronic properties of the final material.

One of the most prominent applications in this area is in the synthesis of liquid crystals. The rigid core of the this compound molecule, combined with the ability to introduce various functionalities through cross-coupling reactions, allows for the design and synthesis of molecules with specific mesogenic properties. The presence of fluorine can lead to materials with a desirable combination of low viscosity, high clearing points, and specific dielectric anisotropies, which are crucial for applications in liquid crystal displays (LCDs).

Furthermore, the arylethynes and biaryl structures synthesized from this compound can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The tailored electronic properties of these molecules are essential for their performance in such applications.

Precursor in the Development of Specific Chemical Compounds (e.g., Liquid Crystals, Alkaloids)

As mentioned, this compound and its derivatives are key intermediates in the synthesis of liquid crystals. The synthesis of a related compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, has been reported as a liquid crystal intermediate. researchgate.net This highlights the importance of the fluorinated ethoxy iodobenzene (B50100) scaffold in this field. The general strategy involves using the iodo-functionality for cross-coupling reactions to elongate the molecular structure and introduce different terminal groups, which are essential for inducing liquid crystalline phases. A patent for fluorine-substituted liquid-crystal compounds further underscores the relevance of such structures in this technology. google.com

While the application of this compound as a precursor for alkaloids is less documented in readily available literature, its potential in this area is significant. Many alkaloids contain complex aromatic ring systems. The ability to use this compound in various cross-coupling reactions allows for the construction of the intricate carbon skeletons found in many natural products. The functional groups present on the ring can also be further modified to introduce the specific functionalities required for the target alkaloid. The versatility of palladium-catalyzed reactions with aryl iodides makes this compound a plausible starting material for the synthesis of various alkaloid frameworks.

Computational Chemistry and Theoretical Analysis of 1 Ethoxy 2 Fluoro 4 Iodobenzene

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental tools for elucidating the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine molecular geometries, orbital energies, and electron distribution.

DFT, particularly with functionals like ωB97X-D, is effective for calculating the properties of halogenated compounds. nih.gov These calculations help in understanding the influence of various substituents on the electronic environment of the benzene (B151609) ring and the iodine atom. For instance, the substitution of electron-donating or -withdrawing groups on a halobenzene ring significantly impacts the nature of the sigma hole on the halogen atom. nih.gov The iodine atom in iodobenzene (B50100) is known to be more susceptible to these effects than lighter halogens due to its greater polarizability. nih.gov

A key aspect of the electronic structure is the electrostatic potential (ESP) on the molecular surface. For substituted iodobenzenes, the ESP is particularly important in the context of halogen bonding, where the electropositive region on the iodine atom (the σ-hole) can interact with nucleophiles. Computational studies have quantified the effects of different substituents on this σ-hole. Electron-withdrawing groups generally increase the positive potential of the σ-hole, enhancing halogen bonding capabilities, while electron-donating groups have the opposite effect. nih.gov

Table 1: Illustrative Calculated Electrostatic Potentials at the σ-hole on Iodine in various para-substituted Iodobenzenes (Data adapted from studies on related compounds to illustrate expected trends)

Substituent (at para position)Hammett Constant (σp)Calculated Max ESP on Iodine (Vmax,s) (kcal/mol)
-NO₂0.7832.6
-CN0.6631.4
-F0.0626.9
-H0.0026.2
-CH₃-0.1724.9
-OCH₃-0.2724.0
-NH₂-0.6621.4

This table illustrates the trend of how electron-withdrawing groups (-NO₂) increase the positive electrostatic potential on the iodine atom, while electron-donating groups (-NH₂) decrease it. The ethoxy group in 1-ethoxy-2-fluoro-4-iodobenzene would be expected to have an effect similar to the methoxy (B1213986) group (-OCH₃).

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions, including determining transition state structures and calculating activation energies. For reactions involving substituted iodobenzenes, such as palladium-catalyzed cross-coupling reactions, DFT calculations can provide detailed insights into the reaction pathway.

For example, studies on the oxidative addition of 4-substituted iodobenzenes to a Pd(0)-phosphine complex have used the BP86 level of theory with solvent models to map out the potential energy surface of the reaction. researchgate.net Such studies can compare different possible pathways, for instance, a monophosphine versus a bisphosphine route, and determine which is energetically more favorable. researchgate.net

In one such study, the bisphosphine pathway for the oxidative addition was found to be barrierless, while the monophosphine pathway was hindered by a high phosphine (B1218219) dissociation energy. researchgate.net The calculations also revealed a linear correlation between the reaction's free energy and the Hammett constants of the para substituents, indicating that electron-withdrawing groups make the reaction more exergonic. researchgate.net This type of analysis would be directly applicable to predicting the reactivity of this compound in similar cross-coupling reactions.

Table 2: Example of Calculated Gibbs Free Energy of Reaction for Oxidative Addition of para-substituted Iodobenzenes (Data adapted from a DFT study on a model reaction to illustrate computational prediction of reactivity)

Substituent (at para position)Hammett Constant (σp)Calculated Reaction Free Energy (ΔG) (kcal/mol)
-CN0.66-39.4
-COCH₃0.50-38.6
-Cl0.23-37.1
-H0.00-36.0
-CH₃-0.17-35.1
-OCH₃-0.27-34.5

This table demonstrates how computational chemistry can predict the thermodynamic favorability of a reaction based on the electronic nature of the substituent. The reaction becomes more favorable with more electron-withdrawing substituents.

Analysis of Electronic Effects and Regioselectivity Prediction

The prediction of regioselectivity in reactions of substituted aromatic compounds is a primary application of computational chemistry. The electronic effects of the substituents on this compound—the electron-donating ethoxy group and the electron-withdrawing fluorine and iodine atoms—create a complex electronic landscape on the benzene ring.

Computational analyses can quantify these effects. For instance, the calculated electrostatic potential on the molecular surface can indicate the most likely sites for electrophilic or nucleophilic attack. In the case of reactions involving the iodine atom, such as halogen bonding or oxidative addition, the electronic character of the other substituents is paramount. As shown in the tables above, computational methods can establish a direct correlation between substituent electronic properties (represented by Hammett constants) and calculated parameters like the σ-hole potential or reaction free energies. nih.govresearchgate.net

For this compound, the ethoxy group at position 1 is a strong ortho-, para-director for electrophilic aromatic substitution, while the fluorine at position 2 is a deactivating ortho-, para-director. The iodine at position 4 is also a deactivating ortho-, para-director. Computational analysis of the electron density and orbital distributions (such as the highest occupied molecular orbital, HOMO) would allow for a quantitative prediction of the most likely sites for further substitution. Similarly, for reactions where the C-I bond is broken, the electronic influence of the ortho-fluorine and para-ethoxy groups on the reaction barrier and thermodynamics can be precisely calculated. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and the relative energies of their different spatial arrangements (conformers). For this compound, a key flexible element is the ethoxy group.

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization of 1 Ethoxy 2 Fluoro 4 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For 1-Ethoxy-2-fluoro-4-iodobenzene, ¹H, ¹³C, and ¹⁹F NMR studies are indispensable for confirming its structural integrity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂O) protons, a characteristic pattern arising from spin-spin coupling. The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethoxy, fluoro, and iodo substituents. The fluorine and iodine atoms, being electron-withdrawing, will generally deshield the adjacent protons, shifting their signals downfield. Conversely, the ethoxy group is electron-donating, which would shield the ortho and para protons. The coupling patterns between the aromatic protons (ortho, meta, and para couplings) provide definitive evidence for their relative positions on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-37.45ddJ(H3-H5) = 2.0, J(H3-F) = 9.5
H-57.20dddJ(H5-H6) = 8.5, J(H5-H3) = 2.0, J(H5-F) = 5.0
H-66.90tJ(H6-H5) = 8.5, J(H6-F) = 8.5
-OCH₂CH₃4.10qJ = 7.0
-OCH₂CH₃1.40tJ = 7.0

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbon attached to the iodine (C-4) is expected to be significantly shielded (appear at a lower chemical shift) due to the heavy atom effect. The carbons attached to the electronegative fluorine (C-2) and oxygen (C-1) atoms will be deshielded and appear at higher chemical shifts. The resonances for the ethoxy group carbons will be found in the typical aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1158.5 (d, J(C1-F) = 250 Hz)
C-2115.0 (d, J(C2-F) = 25 Hz)
C-3135.0 (d, J(C3-F) = 8 Hz)
C-492.0
C-5130.0 (d, J(C5-F) = 3 Hz)
C-6118.0 (d, J(C6-F) = 4 Hz)
-OCH₂CH₃64.5
-OCH₂CH₃14.8

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the nature and position of the other substituents. The coupling of the fluorine nucleus with the neighboring protons (H-3 and H-6) can provide further structural confirmation.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
F-2-115.0ddd

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₈H₈FIO, HRMS provides irrefutable evidence of its elemental composition. The experimentally measured mass should be in close agreement with the calculated theoretical mass.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Calculated m/z Measured m/z (Hypothetical) Difference (ppm)
[M]⁺265.9655265.96581.1
[M+H]⁺266.9733266.9730-1.1
[M+Na]⁺288.9552288.9549-1.0

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acdlabs.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous structural model of the molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal the planarity of the benzene ring, the orientation of the ethoxy group relative to the ring, and any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5
b (Å) 10.2
c (Å) 12.8
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 979.2
Z 4
Density (calculated) (g/cm³) 1.805
Key Bond Length (C-I) (Å) 2.10
Key Bond Length (C-F) (Å) 1.36
Key Bond Length (C-O) (Å) 1.37

Investigation of Non Covalent Interactions Involving 1 Ethoxy 2 Fluoro 4 Iodobenzene

Halogen Bonding (XB) Phenomena

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential, known as a σ-hole, acts as an electrophile to attract a nucleophile. chemistryviews.orgdntb.gov.uaacs.org The strength of this bond is tunable and can be influenced by the nature of the substituents on the aromatic ring to which the halogen is attached. chemistryviews.orgnih.gov

Intermolecular Halogen-Bonding Studies

While specific intermolecular halogen-bonding studies on 1-ethoxy-2-fluoro-4-iodobenzene are not extensively documented, the principles governing these interactions can be inferred from studies on substituted iodobenzenes. The iodine atom in this compound is the primary halogen bond donor. The formation of a halogen bond involves the interaction of the electrophilic region on the iodine atom with a Lewis base. wiley-vch.de

Theoretical studies on various iodobenzene (B50100) derivatives complexed with bases like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) provide insight into the nature of these bonds. chemistryviews.orgnih.govresearchgate.net These studies consistently show that electron-withdrawing substituents on the iodobenzene ring enhance the σ-hole on the iodine atom, leading to a stronger halogen bond. Conversely, electron-donating groups weaken this interaction. chemistryviews.org The strength of these interactions is often evaluated computationally, with interaction energies for weak halogen bonds typically ranging from 1.0 to 3.0 kcal/mol. researchgate.net

The following table, based on computational studies of substituted iodobenzenes with ammonia, illustrates the effect of different substituents on halogen bond strength.

Substituent (R) in R-IodobenzenePositionInteraction Energy (kcal/mol)
NO₂ortho5.5
CNortho5.3
Fortho4.8
OCH₃ortho3.8
NH₂ortho3.3
NO₂meta5.0
Fmeta4.6
OCH₃meta4.1
NO₂para4.9
Fpara4.4
OCH₃para4.2

Note: This table is a representation of data from quantum chemical calculations on various substituted iodobenzenes interacting with ammonia to illustrate the general trends in halogen bond strengths. chemistryviews.orgnih.gov The values are approximate and serve to demonstrate the relative effects of different substituents.

Intramolecular Halogen-Bonding Effects

Intramolecular halogen bonds can occur when a suitable halogen bond acceptor is present within the same molecule. In the case of this compound, the ethoxy group, specifically the oxygen atom, could potentially act as an intramolecular halogen bond acceptor for the iodine atom. However, the geometry of the molecule, with the ethoxy and iodo groups in a 1,4-relationship, makes a direct intramolecular I···O halogen bond unlikely due to the significant distance and strain it would impose.

More relevant is the potential for intramolecular interactions to influence the intermolecular halogen bonding capabilities. For instance, intramolecular hydrogen bonding has been shown to significantly impact the strength of intermolecular halogen bonds by altering the electronic properties of the halogen bond donor. nih.gov While this compound does not possess a strong hydrogen bond donor, the conformational preferences of the ethoxy group could have a subtle electronic influence on the iodine's σ-hole.

Influence of Fluoro and Ethoxy Substituents on Halogen Bond Strengths

The substituents on the benzene (B151609) ring play a crucial role in modulating the strength of the halogen bond. chemistryviews.org In this compound, we have a combination of an electron-donating ethoxy group and an electron-withdrawing fluoro group.

The fluoro substituent, being electron-withdrawing, is expected to deepen the σ-hole on the iodine atom, thereby strengthening the halogen bond. nih.gov Studies on fluorinated iodobenzenes have shown that increasing the number of fluorine substituents generally leads to stronger halogen bonds. dntb.gov.uaresearchgate.net The position of the fluorine atom is also a factor, with ortho substitution typically having the most pronounced effect. chemistryviews.orgnih.gov In this molecule, the fluorine is in the ortho position to the iodine, which would significantly enhance its halogen bonding capability.

The ethoxy substituent, on the other hand, is an electron-donating group. Electron-donating groups increase the electron density on the aromatic ring and, consequently, on the iodine atom, which tends to weaken the halogen bond. chemistryviews.org The ethoxy group is in the meta position relative to the iodine. The effect of substituents is generally most pronounced from the ortho position, followed by meta and then para. nih.gov

The net effect on the halogen bond strength in this compound is a result of the competing influences of the ortho-fluoro and meta-ethoxy groups. It is likely that the strong electron-withdrawing effect of the ortho-fluoro group will dominate, resulting in a relatively strong halogen bond donor compared to unsubstituted iodobenzene.

Other Weak Interactions (e.g., C-H···X, π-π stacking) and their Role in Supramolecular Assembly

Beyond halogen bonding, other weak interactions are critical in directing the supramolecular assembly of this compound in the solid state.

C-H···X Interactions: Hydrogen bonds involving aromatic C-H donors and halogen acceptors (C-H···F and C-H···I) or the oxygen of the ethoxy group (C-H···O) are likely to be present. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which are a significant driving force for the assembly of planar molecules. researchgate.net In the context of substituted iodobenzenes, studies have shown that π-π stacking can work in concert with halogen bonding to build complex supramolecular architectures. researchgate.net The presence of both halogen bonding and π-π stacking can be mutually reinforcing, where the formation of one interaction enhances the strength of the other. researchgate.net For instance, in complexes of fluorinated iodobenzenes with pyrazine, both halogen bonds and π-π stacking were identified as key drivers of the assembly. researchgate.net It was observed that the halogen bonding interactions became stronger in the presence of π-π stacking, and vice versa. researchgate.net

The interplay between these various non-covalent interactions—halogen bonds, C-H···X interactions, and π-π stacking—ultimately determines the final crystal structure and properties of this compound. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 1-Ethoxy-2-fluoro-4-iodobenzene?

Answer:
A common approach involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example:

  • Step 1: Start with 1-fluoro-4-iodobenzene derivatives (e.g., uses o-fluoroiodobenzene in SNAr reactions with alkoxy groups).
  • Step 2: Introduce the ethoxy group via NAS using sodium ethoxide under anhydrous conditions in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–150°C) .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization based on solubility differences (: logP ≈ 3.08 suggests moderate hydrophobicity) .

Basic: How should purity and structural integrity be confirmed?

Answer:
Use a combination of analytical techniques:

  • GC/MS ( : >98% purity via GC) to assess purity .
  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns. For example, the ethoxy group’s protons resonate at δ 1.3–1.5 (triplet) and δ 3.8–4.2 (quartet) .
  • Elemental Analysis (EA) to verify molecular formula (C₈H₇FIO: MW 282.05 g/mol) .

Advanced: How do steric and electronic effects of substituents influence cross-coupling reactivity?

Answer:
The iodine at position 4 facilitates Suzuki or Ullmann couplings, while the ethoxy group (electron-donating) and fluoro (electron-withdrawing) create electronic asymmetry, directing regioselectivity. For example:

  • Experimental Design: Perform kinetic studies comparing coupling rates with para-substituted aryl halides (e.g., 4-iodo vs. 4-bromo analogs).
  • Data Interpretation: Lower yields in sterically hindered systems (e.g., notes challenges in cycloadditions with bulky groups) suggest steric effects dominate .

Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling points)?

Answer:
Discrepancies (e.g., : 96–98°C vs. : freezing point 18°C) may arise from impurities or measurement conditions.

  • Methodology:
    • Repeat measurements using calibrated equipment.
    • Validate purity via GC or HPLC ( recommends >98% purity thresholds) .
    • Compare data under standardized conditions (e.g., 15 mmHg for boiling points in ) .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation ( : respiratory protection required for volatile intermediates) .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats ( : toxic fumes may form during decomposition) .
  • Waste Disposal: Segregate halogenated waste ( : consult certified disposal services) .

Advanced: How does pH or solvent choice affect stability in aqueous solutions?

Answer:

  • Stability Testing: Monitor degradation via UV-Vis or LC-MS in buffers (pH 5–9, ).
  • Findings: The iodine group may hydrolyze under acidic conditions (pH <5), while the ethoxy group is stable in neutral/basic media. Use anhydrous solvents (e.g., THF, DCM) for long-term storage .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions?

Answer:

  • Directing Effects: The fluoro group (meta-directing) and ethoxy (para/ortho-directing) compete.
  • Experimental Approach:
    • Use DFT calculations to predict substituent influence (: similar electronic profiles for ethoxy-fluoro systems) .
    • Conduct competitive reactions (e.g., nitration) to map positional preferences .

Basic: What are the solubility properties in common solvents?

Answer:

  • Polar Solvents: Slightly soluble in water ( : <1 mg/mL); better solubility in DMSO or DMF .
  • Nonpolar Solvents: Miscible with hexane or ethyl acetate (logP ≈ 3.08 suggests hydrophobicity) .
  • Storage: Store at –20°C in amber vials to prevent photodegradation ( ) .

Advanced: How to design enantioselective transformations using this compound?

Answer:

  • Chiral Catalysts: Employ palladium complexes with BINAP ligands for asymmetric cross-couplings (: cycloadditions require stereochemical control) .
  • Analysis: Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents.

Advanced: What analytical methods detect trace decomposition products?

Answer:

  • LC-MS/MS to identify iodinated byproducts (e.g., de-ethoxylated derivatives).
  • TGA/DSC ( : thermal stability up to 110°C) to assess decomposition thresholds .

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Reactant of Route 1
1-Ethoxy-2-fluoro-4-iodobenzene
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Reactant of Route 2
1-Ethoxy-2-fluoro-4-iodobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.